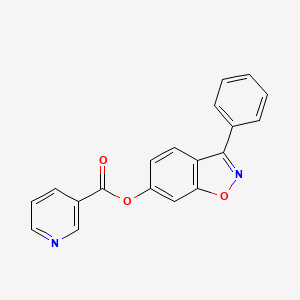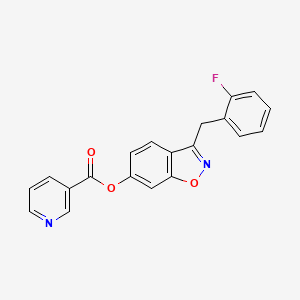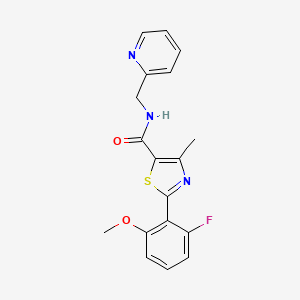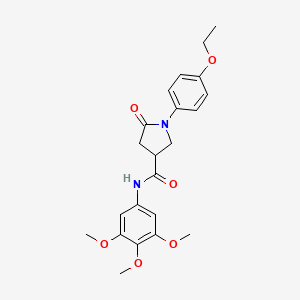![molecular formula C23H25F2N3O4S B11166205 N-(2,4-difluorophenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166205.png)
N-(2,4-difluorophenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide: is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a difluorophenyl group, a sulfonyl-substituted phenyl group, and a pyrrolidine carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with a suitable nucleophile.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry:
- Potential applications in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide: shares similarities with other sulfonyl-substituted phenyl compounds and pyrrolidine derivatives.
Uniqueness:
- The presence of both difluorophenyl and sulfonyl groups in the same molecule provides unique reactivity and potential for diverse applications.
- The combination of these functional groups with the pyrrolidine ring enhances its biological activity and chemical stability.
Properties
Molecular Formula |
C23H25F2N3O4S |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H25F2N3O4S/c1-15-8-10-27(11-9-15)33(31,32)19-5-3-18(4-6-19)28-14-16(12-22(28)29)23(30)26-21-7-2-17(24)13-20(21)25/h2-7,13,15-16H,8-12,14H2,1H3,(H,26,30) |
InChI Key |
FLOAKRMXIHLBOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(phenylsulfanyl)phenyl]-4-(propanoylamino)benzamide](/img/structure/B11166122.png)
![3-(2,4-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11166124.png)
![2-methoxy-4-(methylsulfanyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide](/img/structure/B11166135.png)
![8-methoxy-3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11166140.png)
![4-propyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11166146.png)
![Ethyl 4-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate](/img/structure/B11166164.png)
![7-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11166165.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166172.png)


![3-[(2-ethylbutanoyl)amino]-N-[4-(ethylsulfamoyl)phenyl]benzamide](/img/structure/B11166186.png)

![N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B11166201.png)

